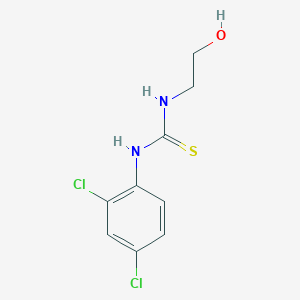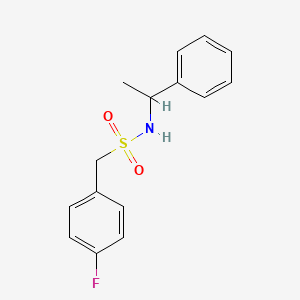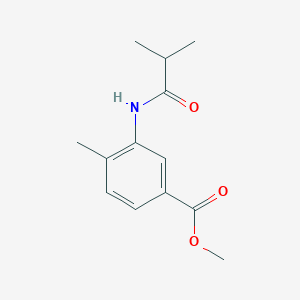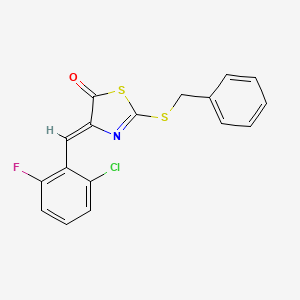![molecular formula C19H20N2OS B4686931 9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B4686931.png)
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole
Descripción general
Descripción
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole, also known as AG-490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole acts as a competitive inhibitor of the ATP-binding site on JAK kinases. It prevents the phosphorylation of JAK and STAT proteins, which are critical for the activation of downstream signaling pathways. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer. This compound has also been shown to suppress the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. In addition, this compound has been shown to attenuate the development of autoimmune disorders in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for the JAK/STAT signaling pathway, making it a specific tool for studying this pathway. However, this compound also has some limitations. It has relatively low potency compared to other JAK inhibitors, such as ruxolitinib and tofacitinib. It also has a short half-life in vivo, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, and it may have potential as a therapeutic agent in combination with other cancer drugs. Another potential application is in the treatment of autoimmune disorders. This compound has been shown to attenuate the development of autoimmune disorders in animal models, and it may have potential as a therapeutic agent in humans. Finally, further research is needed to optimize the potency and pharmacokinetics of this compound to improve its therapeutic potential.
Aplicaciones Científicas De Investigación
9-methyl-2-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been widely used in scientific research as a tool to study the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK and STAT proteins, leading to the suppression of downstream signaling events. This compound has been used to investigate the role of this pathway in various cellular processes, such as proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-(9-methylcarbazol-2-yl)-1-morpholin-4-ylethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-20-17-5-3-2-4-15(17)16-7-6-14(12-18(16)20)13-19(23)21-8-10-22-11-9-21/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCKGNJPZWAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=S)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4686853.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B4686871.png)
![methyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4686877.png)
![5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4686882.png)
![3-butoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4686884.png)



![N-isobutyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4686907.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4686923.png)
![2-chloro-5-iodo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4686943.png)
![6-methyl-2-(propylamino)-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4686945.png)